molecular formula C24H26N4O3 B2506511 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone CAS No. 1251623-63-8

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B2506511
CAS No.: 1251623-63-8
M. Wt: 418.497
InChI Key: LCEWFOYIWCLYDE-UHFFFAOYSA-N
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Description

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and DFT Studies : Research has demonstrated the synthesis of novel heteroannulated chromones and naphthyridine derivatives, with structural deducation based on elemental analyses and spectral data. Density Functional Theory (DFT) calculations were employed to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of these compounds. These studies are crucial for understanding the physicochemical properties and potential applications of such molecules in materials science and pharmaceutical research (Halim & Ibrahim, 2017).

  • Crystal Structure and DFT Analysis : Another study focused on the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings. These investigations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties and laying the groundwork for potential applications in catalysis and material science (Huang et al., 2021).

Potential Applications

  • Antioxidant Properties : Compounds based on benzoxazine and naphthoquinone derivatives have shown promising antioxidant activities. These compounds were effective in preventing ATP level reduction caused by hypoxia in astrocytes, indicating their potential as neuroprotective agents (Largeron et al., 2001).

  • Biological Evaluation of Derivatives : A series of benzoic acid derivatives synthesized from 1,4-naphthoquinones exhibited significant antioxidant activity, as assessed through DPPH and ABTS evaluations. This highlights the potential therapeutic applications of such molecules in combating oxidative stress-related diseases (Kumar et al., 2019).

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-17-6-4-5-11-28(17)24(29)19-13-25-23-18(9-7-15(2)26-23)22(19)27-16-8-10-20-21(12-16)31-14-30-20/h7-10,12-13,17H,3-6,11,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEWFOYIWCLYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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